molecular formula C15H14O2 B1349939 4-(3,5-dimethylphenyl)benzoic Acid CAS No. 505082-92-8

4-(3,5-dimethylphenyl)benzoic Acid

Cat. No. B1349939
M. Wt: 226.27 g/mol
InChI Key: KQVFDBZDLRABMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(3,5-dimethylphenyl)benzoic Acid or similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 4-(3,5-dimethylphenyl)benzoic Acid includes a total of 37 bonds . There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving 4-(3,5-dimethylphenyl)benzoic Acid or similar compounds often involve processes such as free radical bromination, nucleophilic substitution, and oxidation . These reactions often occur at the benzylic position .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those derived from carboxylic acids like 4-(3,5-dimethylphenyl)benzoic Acid, demonstrate significant antituberculosis activity. These complexes, when tested against Mycobacterium tuberculosis H37Rv, have shown promising results. The activity is influenced by the structural diversity of the organotin moiety, with triorganotin(IV) complexes displaying superior antituberculosis efficacy compared to diorganotin(IV) counterparts. This suggests the potential of 4-(3,5-dimethylphenyl)benzoic Acid in the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Impact on Gut Functions

Benzoic acid, including derivatives like 4-(3,5-dimethylphenyl)benzoic Acid, is widely utilized in food and feed as an antibacterial and antifungal preservative. Recent research has highlighted its role in promoting gut health by regulating functions such as digestion, absorption, enzyme activity, redox status, immunity, and microbiota composition. This indicates the potential of 4-(3,5-dimethylphenyl)benzoic Acid in improving gastrointestinal health and function (Mao, Yang, Chen, Yu, & He, 2019).

Physiologically-Based Pharmacokinetic Analysis

A comprehensive pharmacokinetic analysis has shed light on the metabolic and dosimetric variations of benzoic acid across different species, including humans. This research provides critical insights into the internal exposures and potential safety margins for dietary exposures to benzoates, highlighting the importance of understanding the metabolism and toxicity of compounds like 4-(3,5-dimethylphenyl)benzoic Acid (Hoffman & Hanneman, 2017).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure . It is advised to handle it with appropriate safety measures .

Future Directions

In terms of future directions, light-responsive binary (azobenzene + solvent) lyotropic liquid crystals (LCs) were investigated by structural modification of simple azobenzene molecules . UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .

properties

IUPAC Name

4-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-11(2)9-14(8-10)12-3-5-13(6-4-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFDBZDLRABMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374414
Record name 4-(3,5-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylphenyl)benzoic Acid

CAS RN

505082-92-8
Record name 4-(3,5-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.